BZ-Phe-NH2
Overview
Description
BZ-Phe-NH2, also known as benzoyl-L-phenylalanine amide, is a synthetic compound derived from the amino acid phenylalanine. It is commonly used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
BZ-Phe-NH2, also known as Benzoylphenylalaninamide, is a specialty product used in proteomics research It’s worth noting that similar peptides have been shown to have implications in different steps of carcinogenesis .
Mode of Action
For instance, peptides related to Phe-Met-Arg-Phe-NH2 (FMRFa) have been observed to induce complete inhibition of Na/Ca exchange . This suggests that this compound may also interact with its targets to induce biochemical changes.
Biochemical Pathways
Peptides with similar structures, such as fmrfa-related peptides, have been shown to inhibit na/ca exchange in pancreatic b cells . This suggests that this compound may also affect similar biochemical pathways.
Result of Action
Peptides with similar structures have been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . This suggests that this compound may also have similar effects.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of BZ-Phe-NH2 involves its interactions with biomolecules at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the metabolism of phenylalanine It may interact with enzymes or cofactors within these pathways and could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl-L-phenylalanine amide typically involves the protection of the amino group of phenylalanine, followed by the introduction of a benzoyl group. One common method involves the use of benzoyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The protected intermediate is then deprotected to yield the final product .
Industrial Production Methods
Industrial production of benzoyl-L-phenylalanine amide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-phenylalanine amide undergoes various chemical reactions including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Benzoyl-L-phenylalanine oxide.
Reduction: Benzoyl-L-phenylalanine alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, benzoyl-L-phenylalanine amide is used as a building block in the synthesis of peptides and proteins. It serves as a protecting group for the amino group of phenylalanine, facilitating the formation of peptide bonds .
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of enzyme inhibitors and as a substrate in enzymatic assays .
Medicine
In medicine, benzoyl-L-phenylalanine amide is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in the design of novel pharmaceuticals .
Industry
In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- Benzoyl-L-tyrosine amide
- Benzoyl-L-tryptophan amide
- Benzoyl-L-leucine amide
Uniqueness
Benzoyl-L-phenylalanine amide is unique due to its specific structural features, including the presence of a benzoyl group and an amide linkage. These features confer distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,20)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJKEUNPXYLPHG-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426218 | |
Record name | Nalpha-Benzoyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72150-35-7 | |
Record name | Nalpha-Benzoyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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